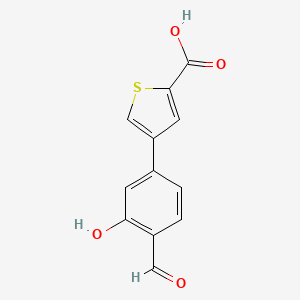
6-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%, or 6-(4-Cl-3-MPh)-2-FP, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 164-166°C and a boiling point of 240-242°C. It has a molecular weight of 246.6 g/mol and a chemical formula of C9H7ClO2. 6-(4-Cl-3-MPh)-2-FP has a variety of applications in organic synthesis and chemical research.
Wirkmechanismus
6-(4-Cl-3-MPh)-2-FP is an organic compound that reacts with other compounds in a variety of ways. It can act as an electron donor in a redox reaction, whereby it can donate electrons to other molecules and form new compounds. It can also act as an electron acceptor in a redox reaction, whereby it can accept electrons from other molecules and form new compounds. It can also act as a catalyst in a variety of reactions, speeding up the reaction rate and increasing the yield of the desired product.
Biochemical and Physiological Effects
6-(4-Cl-3-MPh)-2-FP is an organic compound that has a variety of biochemical and physiological effects. It can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. It can also act as an anti-inflammatory, reducing inflammation and pain. It has also been shown to have anti-cancer effects, inhibiting the growth of cancerous cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(4-Cl-3-MPh)-2-FP in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a stable compound with a long shelf life. It is also a versatile compound that can be used in a variety of organic synthesis reactions. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and should be handled with care. It is also flammable and should be stored away from sources of heat and flame.
Zukünftige Richtungen
The use of 6-(4-Cl-3-MPh)-2-FP in scientific research is expected to increase in the future. It could be used in the development of new pharmaceuticals and other organic compounds. It could also be used in the development of new polymers and materials. It could also be used in the development of new catalysts for organic synthesis reactions. Additionally, it could be used in the development of new analytical techniques for the study of organic compounds.
Synthesemethoden
6-(4-Cl-3-MPh)-2-FP can be synthesized by a variety of methods, including the reaction of 4-chloro-3-methylphenol with formic acid in the presence of a base. This reaction results in the formation of 6-(4-Cl-3-MPh)-2-FP and water. The reaction can be catalyzed by using an acid such as sulfuric acid or hydrochloric acid. The reaction can also be conducted in the presence of an organic solvent such as methanol or ethanol.
Wissenschaftliche Forschungsanwendungen
6-(4-Cl-3-MPh)-2-FP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis reactions, as an intermediate in the synthesis of pharmaceuticals, and as a starting material in the synthesis of other compounds. It is also used as a catalyst in the production of polymers and in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-10(5-6-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQDMYLLIUSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685201 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1261895-21-9 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














